molecular formula C10H9NO3 B2879617 3-amino-4-hydroxy-8-methyl-2H-chromen-2-one CAS No. 53855-57-5

3-amino-4-hydroxy-8-methyl-2H-chromen-2-one

Cat. No. B2879617
CAS RN: 53855-57-5
M. Wt: 191.186
InChI Key: CFMNCHPNDKARMX-UHFFFAOYSA-N
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Description

“3-amino-4-hydroxy-8-methyl-2H-chromen-2-one” is a derivative of coumarin . Coumarin derivatives have a myriad of applications in medical science, biomedical research, and many industrial branches . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .


Synthesis Analysis

The synthesis of coumarin derivatives has been a subject of interest for many organic and pharmaceutical chemists . The most widely used method for their synthesis is the Pechmann reaction, which involves the condensation between phenols and β-keto esters, in the presence of an acid catalyst . This method employs both homogeneous catalysts such as concentrated H2SO4, trifluoroacetic acid (TFA), and Lewis acids (LA) such as AlCl3, ZnCl2, ZrCl4, TiCl4, etc., and heterogeneous catalysts such as cation-exchange resins, Nafion resin/silica composites, zeolite H-BEA (H-beta, SiO2/Al2O3 = 14), and other solid acids .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques like IR spectroscopy and NMR spectroscopy . The IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide information about the number and types of hydrogen and carbon atoms present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed based on the functional groups present in the molecule. The presence of the amino group and the hydroxy group can make the molecule reactive towards electrophiles and nucleophiles, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For example, its melting point can be determined using a melting point apparatus, and its solubility can be determined using solubility tests .

Mechanism of Action

The mechanism of action of “3-amino-4-hydroxy-8-methyl-2H-chromen-2-one” can be inferred based on its biological activities. As a derivative of coumarin, it may exhibit antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV activities .

Safety and Hazards

The safety and hazards associated with “3-amino-4-hydroxy-8-methyl-2H-chromen-2-one” can be determined based on its biological activities and its reactivity. As a derivative of coumarin, it may exhibit various biological activities that can be beneficial or harmful depending on the context .

Future Directions

The future directions for the research on “3-amino-4-hydroxy-8-methyl-2H-chromen-2-one” can include the development of novel and more practical methods for synthesizing these compounds, the investigation of their biological properties, and the exploration of their applications in medical science, biomedical research, and many industrial branches .

properties

IUPAC Name

3-amino-4-hydroxy-8-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-5-3-2-4-6-8(12)7(11)10(13)14-9(5)6/h2-4,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMNCHPNDKARMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C(=O)O2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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